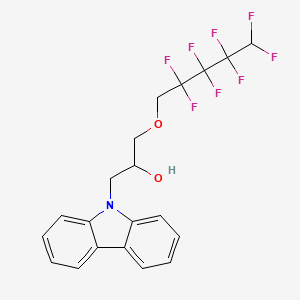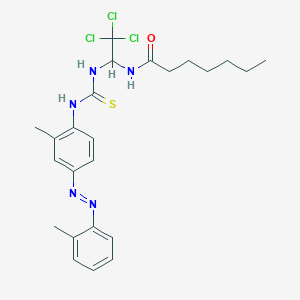![molecular formula C33H36N2O6 B14148118 3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions.
Attachment of aromatic and ether groups: These steps may involve Suzuki-Miyaura coupling reactions or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine moiety.
Biological Studies: It can be used to study the interactions between small molecules and proteins, particularly those involved in signal transduction pathways.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with neurotransmitter receptors, while the aromatic and ether groups can participate in π-π stacking interactions with proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione: shares similarities with other pyrrolidine-based compounds, such as:
Uniqueness
The uniqueness of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione lies in its combination of a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups. This combination of structural features gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C33H36N2O6 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O6/c1-24-8-5-6-11-28(24)41-23-22-40-27-14-12-25(13-15-27)30-29(31(36)26-9-3-2-4-10-26)32(37)33(38)35(30)17-7-16-34-18-20-39-21-19-34/h2-6,8-15,30,36H,7,16-23H2,1H3/b31-29+ |
Clé InChI |
PBDHSVHEJMPQLX-OWWNRXNESA-N |
SMILES isomérique |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
SMILES canonique |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)




![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
